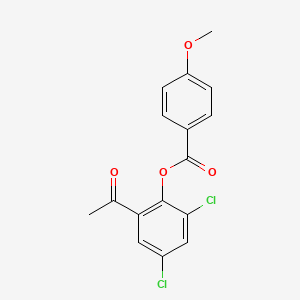
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a cyclohexane ring substituted with a carbonyl chloride group and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with 1-methylcyclohexanone, followed by chlorination of the resulting alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.
Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
科学研究应用
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carboxylic acid
- 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-amine
- 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-ol
Uniqueness
3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.
属性
CAS 编号 |
89062-00-0 |
|---|---|
分子式 |
C16H21ClO |
分子量 |
264.79 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C16H21ClO/c1-11-6-7-13(9-12(11)2)14-5-4-8-16(3,10-14)15(17)18/h6-7,9,14H,4-5,8,10H2,1-3H3 |
InChI 键 |
WOKABCWXCYCSQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCC(C2)(C)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)

![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)

![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)



![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)


![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
